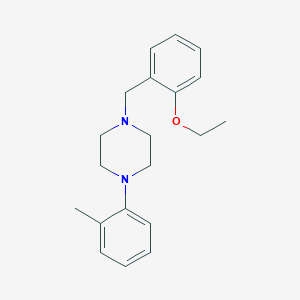![molecular formula C14H17ClN2O3 B5709514 methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)
methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a role in the development of pain and inflammation. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as inhibit the growth of cancer cells. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate and its potential applications in other areas of research. Finally, research on the synthesis of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate and related compounds may lead to the development of more cost-effective methods for producing these compounds.
Synthesemethoden
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 3-chlorobenzoyl chloride, followed by the addition of methyl chloroformate. The resulting compound is purified through column chromatography to yield methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate in high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been studied extensively for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
methyl 1-[(3-chlorophenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-13(18)10-5-7-17(8-6-10)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQURJZENCGBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-chlorophenyl)carbamoyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)


![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
